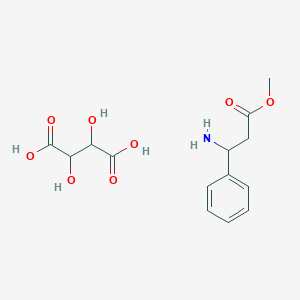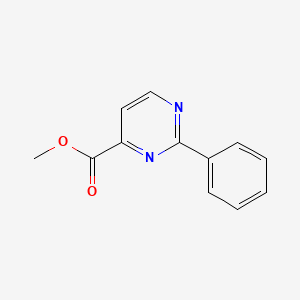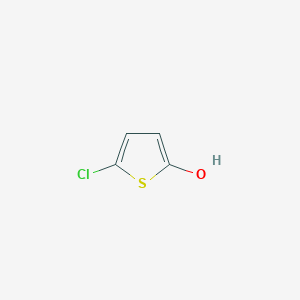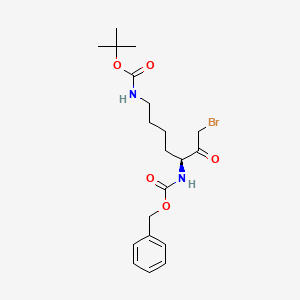![molecular formula C30H20N2 B13655707 11-([1,1'-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13655707.png)
11-([1,1'-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-([1,1’-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transport ability
Preparation Methods
The synthesis of 11-([1,1’-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole typically involves a series of organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl structure . This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions usually include a temperature range of 80-100°C and a reaction time of 12-24 hours.
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
11-([1,1’-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the carbazole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst. This process reduces the double bonds in the indole ring, resulting in a fully saturated compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur at the biphenyl moiety. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction results in saturated carbazole compounds.
Scientific Research Applications
11-([1,1’-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole has a wide range of scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its ability to interact with biological targets and pathways.
Medicine: Due to its potential biological activities, it is being explored as a lead compound for the development of new therapeutic agents. Its ability to modulate specific molecular targets makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 11-([1,1’-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole involves its interaction with specific molecular targets and pathways . In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. Additionally, its ability to transport holes makes it effective in optoelectronic applications, where it facilitates the movement of charge carriers.
Comparison with Similar Compounds
11-([1,1’-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole can be compared with other carbazole derivatives, such as indolocarbazole, indenocarbazole, benzofurocarbazole, benzothienocarbazole, and diindolocarbazole . These compounds share similar structural features but differ in their electronic and photophysical properties.
Indolocarbazole: Known for its high photoluminescence quantum yield and thermal stability.
Indenocarbazole: Exhibits good charge transport properties and is used in organic field-effect transistors.
Benzofurocarbazole: Has unique optical properties and is used in light-emitting applications.
Benzothienocarbazole: Known for its high electron affinity and is used in photovoltaic devices.
Diindolocarbazole: Exhibits excellent thermal stability and is used in high-temperature applications.
The uniqueness of 11-([1,1’-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole lies in its combination of structural features, which provide a balance of photochemical stability, charge transport ability, and potential biological activity.
Properties
Molecular Formula |
C30H20N2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
12-(4-phenylphenyl)-11H-indolo[2,3-a]carbazole |
InChI |
InChI=1S/C30H20N2/c1-2-8-20(9-3-1)21-14-16-22(17-15-21)32-28-13-7-5-11-24(28)26-19-18-25-23-10-4-6-12-27(23)31-29(25)30(26)32/h1-19,31H |
InChI Key |
ACVLKHCAFDVCHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C3C6=C(C=C5)C7=CC=CC=C7N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-6-methoxybenzo[d]thiazole](/img/structure/B13655628.png)




![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2,4,6-trimethoxyphenyl)disulfanyl]propanoic acid](/img/structure/B13655658.png)



![3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B13655681.png)
![4-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13655690.png)

![7-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13655692.png)
